Comparative α1-Adrenergic Antagonism in Human Corpus Cavernosum Tissue
In a functional assay using isolated smooth muscle cells from human corpus cavernosum, moxisylyte demonstrated an IC50 of 0.5 ± 0.2 µM for inhibiting noradrenaline-induced contraction. This was compared directly to the α1-selective antagonist prazosin, which exhibited an IC50 of 0.9 ± 0.2 µM under identical conditions [1]. This indicates that the active metabolite (deacetylmoxisylyte, as moxisylyte is a prodrug in this context) is approximately 1.8-fold more potent than prazosin in this specific, clinically relevant tissue model.
| Evidence Dimension | Potency for inhibition of noradrenaline-induced contraction |
|---|---|
| Target Compound Data | IC50 = 0.5 ± 0.2 µM |
| Comparator Or Baseline | Prazosin (IC50 = 0.9 ± 0.2 µM) |
| Quantified Difference | 1.8-fold higher potency |
| Conditions | Isolated smooth muscle cells from human corpus cavernosum |
Why This Matters
This functional potency advantage suggests deacetylmoxisylyte may provide more effective α1-adrenergic blockade in human erectile tissue at lower concentrations than prazosin, a key comparator for urological applications.
- [1] Costa P, Soulie-Vassal ML, Sarrazin B, Rebillard X, Navratil H, Bali JP. Adrenergic receptors on smooth muscle cells isolated from human penile corpus cavernosum. J Urol. 1993;150(3):859-863. View Source
